molecular formula C11H15ClN2 B13588680 [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine

[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine

Cat. No.: B13588680
M. Wt: 210.70 g/mol
InChI Key: IDLJFAXPRDKCNI-UHFFFAOYSA-N
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Description

[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine is a critical synthetic intermediate in the preparation of BMS-986165 (Deucravacitinib), a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor (https://pubmed.ncbi.nlm.nih.gov/35021058/). As a key building block, this amine is utilized in the construction of the molecule's central pharmacophore, which confers high selectivity for TYK2 over other JAK kinases. BMS-986165 has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other autoimmune diseases such as psoriatic arthritis and lupus (https://go.drugbank.com/drugs/DB16117). Researchers employ this intermediate to study novel synthetic routes for TYK2 inhibitors, develop analytical methods for quality control, and create related analogs for structure-activity relationship (SAR) studies. Its primary research value lies in its role in the development of targeted immunotherapies that work by allosterically inhibiting TYK2, thereby modulating IL-23, IL-12, and Type I interferon signaling pathways implicated in autoimmune pathogenesis. This product is offered as a high-quality reference standard for chemical and pharmaceutical research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

[1-(6-chloropyridin-2-yl)cyclopentyl]methanamine

InChI

InChI=1S/C11H15ClN2/c12-10-5-3-4-9(14-10)11(8-13)6-1-2-7-11/h3-5H,1-2,6-8,13H2

InChI Key

IDLJFAXPRDKCNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopentylmagnesium bromide to form the intermediate [1-(6-chloropyridin-2-yl)cyclopentyl]methanol . This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield the final product .

Industrial Production Methods: In industrial settings, the production of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a neuroprotective agent .
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications in treating neurological disorders .
  • Evaluated for its efficacy in drug development .

Industry:

Mechanism of Action

The mechanism of action of [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism , thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight Substituent Position Cyclic Group Key Differences Reference
[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine C₁₁H₁₄ClN₂* 209.7* 6-chloro, 2-pyridinyl Cyclopentyl Reference compound -
(6-Chloropyridin-2-yl)methanamine C₆H₇ClN₂ 142.59 6-chloro, 2-pyridinyl None Lacks cyclopentyl group; smaller size
1-(3-Chlorophenyl)cyclopentanemethanamine C₁₂H₁₄ClN 207.70 3-chlorophenyl Cyclopentyl Chlorophenyl substituent; no pyridine
{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine C₁₂H₁₈ClN₃ 247.75 6-chloro, 3-pyridinyl Piperidin-4-yl Pyridine at 3-position; piperidine ring
[1-(2-Chlorophenyl)cyclopropyl]methanamine C₁₀H₁₂ClN 181.66 2-chlorophenyl Cyclopropyl Smaller cyclopropane ring; phenyl group
1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine C₁₀H₁₃ClN₂ 196.67 6-chloro, 2-pyridinyl Cyclobutyl Cyclobutane ring; shorter carbon chain

Key Observations

Substituent Type: Pyridine vs. The chlorine position on pyridine (2- vs. 3-) also alters electronic distribution and steric interactions . Chlorine Position: A 6-chloro-2-pyridinyl group (as in the target compound) may offer distinct electronic effects compared to 6-chloro-3-pyridinyl derivatives, influencing reactivity and binding affinity.

Cyclic Group Size: Cyclopentyl vs. Piperidine vs. Cyclopentyl: Piperidine-containing analogs ([7]) introduce a basic nitrogen, altering solubility and pharmacokinetic profiles.

Safety and Handling :

  • While direct safety data for the target compound are unavailable, similar amines (e.g., [3]) highlight risks of skin/eye irritation and respiratory toxicity, necessitating precautions such as PPE and adequate ventilation .

Biological Activity

[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine is a compound with a unique molecular structure that suggests potential biological activity, particularly in medicinal chemistry. Its molecular formula is C_{12}H_{15}ClN_2, and it has a molecular weight of approximately 210.703 g/mol. This compound is primarily investigated for its roles in modulating various biological systems, with a focus on its pharmacological properties.

Chemical Structure and Synthesis

The compound features a cyclopentyl group linked to a methanamine moiety and a chloropyridine substituent. The synthesis typically involves multi-step organic reactions, allowing for the modification of functional groups to explore structure-activity relationships (SAR). This flexibility in synthesis can lead to derivatives that may exhibit improved pharmacological profiles.

Pharmacological Applications

1-(6-Chloropyridin-2-yl)cyclopentylmethanamine has been evaluated for its potential applications in several areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can interact with various microbial targets, potentially leading to antimicrobial effects.
  • Receptor Modulation : Interaction studies indicate that this compound may bind to specific receptors, influencing their activity. For instance, compounds with similar frameworks have shown affinity for serotonin and dopamine receptors, which could be relevant for neuropharmacological applications.

Structure-Activity Relationships (SAR)

Research into SAR has highlighted how modifications in the chloropyridine and cyclopentyl groups can significantly alter biological activity. For example:

Compound NameStructureUnique Features
1-(6-Chloropyridin-3-yl)cyclopentylmethanamineStructureDifferent pyridine position may alter receptor specificity
1-(pyridin-4-yl)cyclopentylmethanamineStructureDifferent substitution pattern may yield distinct pharmacological profiles
1-(5-Bromopyridin-2-yl)cyclopentylmethanamineStructureBromine substitution could influence reactivity patterns

These variations demonstrate the importance of structural modifications in determining the biological activity of related compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activities of related compounds, providing insights into the potential mechanisms of action for [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine:

  • In vitro Studies : Some derivatives have shown submicromolar activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, indicating potential as antimicrobial agents .
  • Enzyme Inhibition : Research on similar structures has revealed that certain analogs can inhibit key enzymes involved in disease processes, which may suggest a pathway for therapeutic applications .

The mechanism of action for [1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine likely involves:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
  • Interaction with Biomolecules : It is hypothesized that the compound can interact with DNA or RNA structures, potentially influencing gene expression or cellular signaling pathways.

Q & A

Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?

  • Methodological Answer :
  • Pharmacokinetics : Rodent models (Sprague-Dawley rats) for oral bioavailability and plasma half-life measurements. LC-MS/MS quantifies parent compound and metabolites.
  • Toxicity : Acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Chronic toxicity assessments over 28 days at 10–100 mg/kg doses .

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